Leaving Group Reactivity: Benchmarking Tosylate Against Triflate and Mesylate
The leaving group ability of the tosylate group in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is benchmarked against the more reactive triflate and less reactive mesylate. While direct kinetic data for this specific substrate is limited in open literature, established class-level principles provide a quantitative framework. The reactivity of a leaving group is inversely related to the pKa of its conjugate acid. Based on this, the tosylate is estimated to be approximately 100 times less reactive than the corresponding triflate [1]. This reduced reactivity is not a deficit but a key differentiator for applications requiring controlled, selective alkylation. The mesylate, with a similar leaving group ability, is often a liquid, whereas the tosylate is a crystalline solid, offering practical advantages in handling and purification [2].
| Evidence Dimension | Relative Leaving Group Ability (Reactivity) |
|---|---|
| Target Compound Data | Relative reactivity = 1 (baseline) |
| Comparator Or Baseline | Triflate (relative reactivity ~400), Mesylate (relative reactivity ~1) |
| Quantified Difference | ~400 times less reactive than triflate; comparable reactivity to mesylate |
| Conditions | Based on pKa of conjugate acids (triflic acid ~ -14, p-toluenesulfonic acid ~ -2.8, methanesulfonic acid ~ -1.9). Assumes analogous transition state energetics. |
Why This Matters
This quantitative reactivity difference guides the selection of the correct electrophile for a given synthetic sequence, balancing reactivity with chemoselectivity and avoiding unwanted side reactions.
- [1] Yumpu.com. CHAPTER 10 REACTIVITY 497. General Chemistry Reference. View Source
- [2] Chemistry Steps. Mesylates and Tosylates with Practice Problems. 2020. View Source
